Ocellatin-5
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLLDFLKAAGKGLVTNL |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Ocellatin-5 exhibits significant antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. The peptide's mechanism of action primarily involves disrupting bacterial membranes, which is crucial in combating antibiotic-resistant strains.
Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens demonstrate its potential as an antimicrobial agent.
| Pathogen | MIC (μM) | Activity |
|---|---|---|
| Escherichia coli | 62.5 | Moderate activity |
| Staphylococcus aureus | 31.25 | High activity |
| Pseudomonas aeruginosa | 62.5 | Moderate activity |
| Salmonella typhimurium | 31.25 | High activity |
These results indicate that this compound is particularly effective against Staphylococcus aureus, including multidrug-resistant strains, making it a candidate for developing new antibiotics .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of oxidative stress induced by lipopolysaccharides (LPS). The peptide has shown promise in reducing reactive oxygen species (ROS) formation and protecting neuronal cells.
Case Studies and Research Findings
Several studies illustrate the applications of this compound:
Study on Antimicrobial Resistance
A comprehensive study evaluated the effectiveness of Ocellatin peptides, including this compound, against various antibiotic-resistant bacteria. The findings indicated that this compound could serve as a template for designing new antimicrobial agents due to its potent activity against resistant strains .
Neuroprotective Effects in Animal Models
In a controlled experiment involving mice, administration of this compound significantly reduced nitrite levels in brain tissues compared to control groups. This reduction correlates with decreased oxidative stress markers, highlighting its potential role in treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Ocellatin-5 shares sequence homology with other ocellatins but differs in key physicochemical parameters (Table 1):
| Peptide | Sequence Similarity to this compound | GRAVY Index | α-Helix Content | Hydrophobic Residues (%) |
|---|---|---|---|---|
| This compound | - | 0.56 | >80% | 52% |
| Ocellatin-7/8/9 | 71–76% | 0.06–0.14 | 66–71% | 42% |
| Ocellatin-6 | 61% | Not reported | Not reported | Not reported |
| Ocellatin-10 | N-terminal similarity (T15S substitution) | 0.56* | >80%* | 52%* |
| P3-Ll-2085 | Hybrid (this compound* + P2-Ll-1298) | Not reported | Not reported | Not reported |
Notes:
- Ocellatin-7, -8, and -9 exhibit lower hydrophobicity and α-helix content, correlating with reduced antimicrobial activity .
Antimicrobial Activity
This compound outperforms structurally similar peptides in MIC values (Table 2):
| Peptide | MIC Against E. coli (µM) | MIC Against S. aureus (µM) | Hemolytic Activity |
|---|---|---|---|
| This compound | 28 | 56 | Limited data |
| Ocellatin-S (1–22) | 10–28 | Not reported | None |
| Ocellatin-F1 | 10–28 | Not reported | None |
| P3-Ll-2085 | 15 | Not reported | 100% at 40 µM |
| Ocellatin-7/8/9 | >56 | >56 | None |
Key Findings :
- Ocellatin-7, -8, and -9 show MICs >56 µM against both E. coli and S. aureus, likely due to reduced hydrophobicity and helical stability .
- Hybrid peptide P3-Ll-2085 , despite a lower MIC (15 µM), causes 100% hemolysis at 40 µM, limiting therapeutic utility .
- Ocellatin-S (1–22) and Ocellatin-F1 match this compound in potency (MIC: 10–28 µM) but lack hemolytic effects .
Structure-Activity Relationships (SAR)
- Hydrophobicity and Charge : this compound’s high hydrophobicity (GRAVY 0.56) and moderate net charge (+3) enhance membrane penetration. In contrast, synthetic analogs like the ocellatin-4 derivative (net charge +6) show improved activity against plant pathogens but increased cytotoxicity .
- α-Helix Stability : The >80% α-helix content in this compound promotes pore formation in microbial membranes, a feature absent in Ocellatin-7/8/9 (<71% α-helix) .
- Sequence Variations: The T15S substitution in Ocellatin-10 and I18L in P3-Ll-2085 illustrate how conservative changes preserve activity, while non-conservative substitutions (e.g., truncations in this compound*) may reduce efficacy .
Preparation Methods
Collection of Cutaneous Secretions
Initial Fractionation and Purification
- The crude secretion is subjected to chromatographic techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Peptides are separated based on hydrophobicity, monitored by absorbance at 216 and 280 nm.
- Fractions containing peptides with expected molecular weights are collected for further analysis.
Molecular Identification and Characterization
Mass Spectrometry and Sequencing
- Collected fractions are analyzed by mass spectrometry (MALDI-TOF or ESI-MS) to determine the molecular mass of peptides.
- De novo peptide sequencing is performed using tandem mass spectrometry (MS/MS) and Edman degradation to resolve ambiguous residues and confirm amino acid sequences.
- For this compound, the sequence is identified as a 21-residue peptide with a specific amino acid sequence (e.g., GLLDFVTGVGKDLIAKQIKQ).
cDNA Cloning and Sequencing
- Total RNA is extracted from the amphibian skin tissue.
- Reverse transcription polymerase chain reaction (RT-PCR) amplifies cDNA encoding prepro-peptide precursors.
- Cloning of cDNA into plasmids followed by sequencing allows determination of the nucleotide and deduced amino acid sequences.
- This molecular biology approach confirms the peptide sequence and precursor structure, including signal peptides and prohormone processing sites.
Synthetic Preparation
Due to the limited availability of natural peptide from amphibians, chemical synthesis is often employed:
- Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method.
- Peptide chains are assembled sequentially on a resin support, ensuring high purity and yield.
- After synthesis, peptides are cleaved from the resin, purified by RP-HPLC, and characterized by mass spectrometry.
- Synthetic this compound peptides are functionally equivalent to natural peptides and used in biological assays.
Summary Table of Preparation Steps
Research Findings on Preparation
- The identification of this compound and related peptides was achieved through combined biochemical and molecular biology approaches, highlighting the importance of integrating peptide isolation with cDNA cloning for accurate sequence determination.
- The mature peptide of this compound is processed from a prepro-peptide precursor containing a signal peptide, an acidic domain, and the mature peptide domain, which is cleaved at typical Lys-Arg prohormone processing sites.
- Synthetic this compound peptides retain biological activity, demonstrating that chemical synthesis is a viable method for producing sufficient quantities for functional studies.
- Comparative sequence analysis shows that this compound shares significant similarity with other ocellatin family peptides, which informs synthetic design and functional predictions.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and characterizing Ocellatin-5 from amphibian skin secretions?
- Methodological Answer : Isolation typically involves fractionating crude skin secretions via reversed-phase high-performance liquid chromatography (RP-HPLC), followed by mass spectrometry (MS) for molecular mass determination. De novo sequencing using tandem MS is critical for resolving its primary structure, especially given the presence of truncated peptide forms . For reproducible results, ensure protocols align with those used in Leptodactylus genus studies, such as semi-preparative RP-HPLC under acidic conditions (e.g., 0.1% trifluoroacetic acid) .
Q. How does the amino acid sequence of this compound influence its antimicrobial activity?
- Methodological Answer : Sequence-function relationships can be analyzed through comparative studies of conserved regions. For example, the C-terminal amidation in this compound is evolutionarily conserved in Leptodactylus peptides and may enhance membrane disruption in pathogens . To validate this, design synthetic analogs with/without amidation and test their minimum inhibitory concentrations (MICs) against Gram-negative bacteria like E. coli. Use circular dichroism to confirm structural changes impacting activity .
Q. What are the standard assays for evaluating the antimicrobial efficacy of this compound?
- Methodological Answer : Broth microdilution assays (CLSI guidelines) are standard for determining MICs. Include positive controls (e.g., polymyxin B) and test against panels of clinically relevant pathogens. For mechanistic insights, combine membrane permeability assays (SYTOX Green uptake) with transmission electron microscopy to visualize bacterial membrane disruption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound fragment sequences across studies?
- Methodological Answer : Discrepancies in fragments (e.g., this compound* vs. This compound (1–16)) arise from differences in isolation techniques or species-specific variations. Integrate cDNA precursor cloning with MS/MS sequencing to confirm full-length sequences and distinguish natural fragments from degradation artifacts . Phylogenetic analysis (e.g., Clustal W) can further clarify evolutionary divergence in peptide sequences among Leptodactylus species .
Q. What strategies are effective for analyzing the evolutionary conservation of this compound across amphibian taxa?
- Methodological Answer : Construct a molecular phylogeny using maximum likelihood or Bayesian methods, incorporating sequence data from homologous peptides (e.g., ocellatins 1–6). Focus on N-terminal variability and C-terminal conservation, as these regions may reflect adaptive evolution. Use databases like NCBI Protein or UniProt to retrieve sequences and align them with MAFFT .
Q. How should researchers design studies to investigate the immunomodulatory potential of this compound beyond antimicrobial effects?
- Methodological Answer : Screen for cytokine modulation (e.g., IL-6, TNF-α) in mammalian cell lines (e.g., RAW 264.7 macrophages) using ELISA or qPCR. Pair these assays with transcriptomic profiling (RNA-seq) to identify signaling pathways affected. Include controls for endotoxin contamination (e.g., Limulus amebocyte lysate tests) to ensure observed effects are peptide-specific .
Q. What computational tools are suitable for predicting this compound’s interaction with bacterial membranes?
- Methodological Answer : Molecular dynamics simulations (MDS) using software like GROMACS can model peptide-lipid interactions. Parameterize simulations with this compound’s helical structure (from NMR or CD data) and bacterial membrane mimics (e.g., POPE/POPG bilayers). Validate predictions with experimental data from fluorescence anisotropy or calcein leakage assays .
Data Interpretation and Reproducibility
Q. How can researchers address variability in antimicrobial activity data for this compound across experimental setups?
- Methodological Answer : Standardize protocols for peptide synthesis (e.g., solid-phase), purification (≥95% purity via HPLC), and storage (lyophilized at −80°C). Report detailed conditions (e.g., pH, cation concentration) in assays, as these influence peptide stability. Use statistical tools like ANOVA with post-hoc tests to assess significance of inter-study differences .
Q. What are best practices for documenting this compound research to ensure reproducibility?
- Methodological Answer : Follow the "Materials and Methods" guidelines from Reviews in Analytical Chemistry:
- Specify instrumentation (e.g., MALDI-TOF/TOF model, HPLC gradients).
- Deposit raw MS/MS data in public repositories (e.g., PRIDE Archive).
- Provide accession numbers for cDNA sequences submitted to GenBank .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
